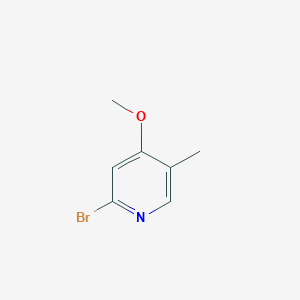

2-Bromo-4-methoxy-5-methylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine and its derivatives are fundamental pillars in the field of heterocyclic chemistry, representing one of the most extensively utilized scaffolds in drug design and materials science. wikipedia.orgresearchgate.net As a six-membered aromatic heterocycle containing a nitrogen atom, pyridine exhibits unique electronic characteristics that make it a versatile framework in synthetic and bioorganic chemistry. organic-chemistry.org The pyridine ring system is a prevalent feature in a vast array of biologically active natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). researchgate.net

In contemporary organic chemistry, the synthesis of substituted pyridines is a subject of intense research, driven by their importance as core components in pharmaceuticals, agrochemicals, and functional materials. chemspider.comchemimpex.com The development of mild, efficient, and modular methods for their synthesis is highly desirable, leading to a multitude of strategies ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions. chemicalbook.com These methods allow for the precise installation of various functional groups onto the pyridine core, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological activities or material characteristics. researchgate.netorganic-chemistry.org The resulting pyridine-based compounds are integral to numerous therapeutic agents, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. wikipedia.org

Strategic Importance of Halogenated and Alkoxylated Pyridines as Synthetic Building Blocks

Among the vast library of substituted pyridines, halogenated and alkoxylated derivatives stand out for their strategic importance as versatile synthetic building blocks. Halopyridines, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals, serving as versatile handles for further molecular elaboration. ambeed.comchemicalbook.com The carbon-halogen bond provides a reactive site for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. ambeed.com

The position of the halogen and alkoxy substituents on the pyridine ring significantly influences the molecule's reactivity. The interplay between the electron-withdrawing nature of the halogen and the electron-donating character of the alkoxy group, combined with their positions relative to the ring nitrogen, dictates the regioselectivity of subsequent reactions. For instance, the bromine atom in brominated pyridines is an excellent leaving group in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org

Alkoxylated pyridines, such as those containing a methoxy (B1213986) group, are also of significant interest. The alkoxy group not only modifies the electronic properties of the pyridine ring but can also enhance the solubility and metabolic stability of drug candidates. chemimpex.comorganic-chemistry.org The combination of both a halogen atom (e.g., bromo) and an alkoxy group (e.g., methoxy) on the same pyridine scaffold creates a multifunctional building block with distinct reactive sites, offering chemists a powerful tool for constructing complex molecular architectures. chemimpex.com

Scope and Research Focus on 2-Bromo-4-methoxy-5-methylpyridine within Heterocyclic Chemistry

This compound is a specific positional isomer within the broader class of substituted pyridines. Its structure features a pyridine ring functionalized with a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position. This precise arrangement of substituents defines its unique chemical properties and potential reactivity.

While extensive research exists for the pyridine class, detailed studies focusing specifically on the this compound isomer are not widely available in public scientific literature. However, its chemical behavior and synthetic potential can be inferred from the well-documented chemistry of its close structural isomers. These related compounds are valuable as intermediates in medicinal chemistry and organic synthesis. chemimpex.compipzine-chem.com For example, isomers like 5-Bromo-2-methoxy-4-methylpyridine are utilized in pharmaceutical development, agrochemical formulation, and materials science. chemimpex.com

The key structural features of this compound are the reactive C-Br bond at the 2-position and the activating methoxy group at the 4-position. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution and is an ideal handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid to form a new C-C bond at the 2-position, a common strategy for synthesizing biaryl compounds. wikipedia.orgnih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This method would allow for the introduction of a nitrogen-based nucleophile at the 2-position, forming aminopyridine derivatives. chemspider.comorganic-chemistry.orgnih.gov

Sonogashira Coupling: This coupling with a terminal alkyne would yield 2-alkynylpyridine derivatives, which are important structures in various functional materials and complex molecules. organic-chemistry.orgwikipedia.orglibretexts.org

The methoxy group at the 4-position and the methyl group at the 5-position electronically influence the pyridine ring, affecting the reactivity of the C-Br bond and the potential for further functionalization on the ring itself. The research focus for a compound like this compound would lie in its utility as a bespoke building block, enabling the synthesis of complex, polysubstituted pyridine targets for screening in drug discovery and development of novel materials.

Chemical Data of Selected Isomers

Given the limited specific data for this compound, the following tables present information for closely related, documented isomers to provide context on physical properties and structural variations.

Table 1: Physicochemical Properties of Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | C₇H₈BrNO | 202.05 |

| 5-Bromo-4-methoxy-2-methylpyridine | 886372-61-8 | C₇H₈BrNO | 202.05 |

| 2-Bromo-4-methoxy-6-methylpyridine | 1227574-23-3 | C₇H₈BrNO | 202.05 |

| 4-Bromo-2-methoxy-5-methylpyridine | 1227494-49-6 | C₇H₈BrNO | 202.05 |

Data sourced from chemical supplier catalogs and databases. chemimpex.comchemscene.combldpharm.comchemuniverse.com

Table 2: Related Halogenated Methylpyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-Bromo-4-methylpyridine | 4926-28-7 | C₆H₆BrN | 172.02 | Liquid |

| 2-Bromo-5-methylpyridine | 3510-66-5 | C₆H₆BrN | 172.02 | Solid |

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | 187.04 | Solid |

Data sourced from chemical supplier catalogs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIMBZPVIKWZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Methoxy 5 Methylpyridine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic displacement. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The displacement of the bromine atom in 2-Bromo-4-methoxy-5-methylpyridine by nucleophiles typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored for pyridines due to the ring nitrogen's ability to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the bromine (C2), leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and is significantly stabilized by the electronegative nitrogen atom at the ortho and para positions. researchgate.net

Leaving Group Departure: The intermediate collapses with the expulsion of the bromide ion, which is a good leaving group, to yield the substituted pyridine product.

The positions activated by the pyridine nitrogen for SNAr are the 2-, 4-, and 6-positions. researchgate.net Therefore, the bromine at the C2 position of the title compound is well-disposed for such reactions. The electron-donating methoxy (B1213986) (at C4) and methyl (at C5) groups can slightly decrease the ring's electrophilicity compared to an unsubstituted 2-bromopyridine (B144113), but the inherent activation by the ring nitrogen ensures that these reactions proceed efficiently with a variety of nucleophiles.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., NaOMe) | Methoxy |

| Hydroxide (e.g., NaOH) | Hydroxy (Pyridone) | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | Amino |

| Primary/Secondary Amines | Substituted Amino | |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |

In the family of halopyridines, the reactivity towards nucleophiles is highly dependent on the position of the halogen. C2- and C4-halopyridines are significantly more reactive than their C3-counterparts. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C2 or C4 position can be delocalized onto the ring nitrogen atom, providing substantial stabilization. researchgate.net For attack at the C3 position, this stabilization is not possible.

The nature of the halogen also plays a role, with the order of reactivity typically being F > Cl > Br > I, which is characteristic of the rate-determining first step (nucleophilic attack) in SNAr reactions. However, bromine represents a good compromise between reactivity and stability, making 2-bromopyridines versatile substrates. A wide range of nucleophiles, including alkoxides, amines, and thiols, can effectively displace the C2-bromo substituent, enabling the synthesis of diverse pyridine derivatives.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org 2-Bromopyridines are common substrates for this reaction. sigmaaldrich.comsigmaaldrich.com

The catalytic cycle for the Suzuki-Miyaura reaction generally consists of three fundamental steps: libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of organoboron reagents. nih.govnih.gov

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst. libretexts.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos) | Stabilizes the catalyst and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent for transmetalation. nih.govuwindsor.ca |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkyltrifluoroborates | Source of the organic group to be coupled. nih.gov |

While palladium catalysis is prevalent, other transition metals are also effective for the C2-functionalization of pyridines. nih.gov These alternative methods expand the scope of accessible structures.

Stille Coupling: This reaction uses organotin reagents and a palladium catalyst. It is highly versatile but is often avoided due to the toxicity of the tin compounds. libretexts.org

Negishi Coupling: Involving organozinc reagents and a palladium or nickel catalyst, this reaction is known for its high reactivity, though the organozinc reagents can be sensitive to air and moisture. libretexts.org

Hiyama Coupling: This coupling utilizes organosilicon compounds with a palladium catalyst and requires an activator, such as a fluoride (B91410) source.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds, it couples aryl halides with amines. This is a key method for synthesizing N-arylpyridines.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed for domino reactions on 2-bromopyridines, leading to the formation of complex heterocyclic structures like 2-pyridones. mdpi.com

| Reaction Name | Metal Catalyst | Nucleophilic Partner | Bond Formed |

|---|---|---|---|

| Stille Coupling | Palladium | Organotin | C-C |

| Negishi Coupling | Palladium/Nickel | Organozinc | C-C |

| Hiyama Coupling | Palladium | Organosilicon | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (alkyne) |

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules from multi-substituted pyridines. researchgate.netresearchgate.net For a substrate like this compound, the primary site of reactivity in cross-coupling reactions is the C-Br bond, as it is significantly more reactive towards oxidative addition than C-H or C-O bonds under typical coupling conditions.

If the pyridine ring contained multiple different halogen atoms, selectivity could be achieved based on the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl. This allows for sequential, site-selective couplings.

In the case of this compound, the electronic influence of the substituents is important. The electron-donating methoxy and methyl groups increase the electron density of the ring, which can slightly slow the rate of oxidative addition compared to an unsubstituted 2-bromopyridine. However, the choice of a suitable electron-rich and sterically hindered phosphine (B1218219) ligand for the palladium catalyst can effectively promote the reaction at the C2-bromo position. acs.org By carefully selecting the catalyst, base, and solvent, chemists can achieve high yields and selectivity, minimizing potential side reactions and ensuring the desired transformation occurs exclusively at the C2 position. mdpi.com

Electrophilic Aromatic Substitution on the Pyridine Core

The propensity of the pyridine ring in this compound to undergo electrophilic aromatic substitution is significantly influenced by the electronic properties of its substituents.

Influence of Substituents on Electron Density and Reactivity Profiles

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that generally disfavors electrophilic aromatic substitution. uoanbar.edu.iqwikipedia.orgquora.com The reactivity of this compound is a product of the combined electronic effects of its three substituents: the bromo, methoxy, and methyl groups.

Bromo Group (at C2): The bromine atom is an electronegative element and thus exerts a strong -I (negative inductive) effect, withdrawing electron density from the pyridine ring and further deactivating it towards electrophilic attack. While halogens possess a +M (positive mesomeric) effect due to their lone pairs, the inductive effect is generally dominant in influencing reactivity.

Methoxy Group (at C4): The methoxy group is a powerful electron-donating group through its +M effect, where the oxygen's lone pair of electrons can be delocalized into the aromatic system. This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group (C3, C5, and the nitrogen atom). It also has a -I effect, but the +M effect is typically stronger, making the ring more susceptible to electrophilic attack than an unsubstituted pyridine.

Methyl Group (at C5): The methyl group is a weak electron-donating group through a +I effect and hyperconjugation, which marginally increases the electron density of the ring.

Computational studies on substituted pyridines have shown that electron-donating groups increase the electron density around the ring, making it more susceptible to electrophilic attack. researchgate.net Conversely, electron-withdrawing groups decrease the electron density on the pyridine nitrogen, reducing its donor capability. nih.gov

Strategies for C3-Selective Electrophilic Functionalization

One prominent strategy involves the temporary dearomatization of the pyridine ring to enhance its nucleophilicity, followed by reaction with an electrophile and subsequent rearomatization. nih.govresearchgate.net

A notable method involves the borane-catalyzed hydroboration of pyridines to form nucleophilic dihydropyridine (B1217469) intermediates. These intermediates can then react with various electrophiles, such as aldehydes, ketones, or imines, to achieve C3-selective alkylation. nih.govacs.org A subsequent oxidation step restores the aromaticity of the pyridine ring. This approach has also been successfully applied for C3-selective trifluoromethylthiolation and difluoromethylthiolation. nih.gov

Another approach to activate the pyridine ring for C3-selective functionalization is through the formation of N-oxide derivatives. The N-oxide group is strongly activating and directs electrophiles to the C2 and C4 positions. While this may not be directly applicable for C3 functionalization, it highlights the principle of modifying the nitrogen to alter the ring's reactivity. wikipedia.org Palladium-catalyzed C-H olefination of pyridines using specific ligands like 1,10-phenanthroline (B135089) has also been developed for C-3 selectivity. acs.org

Below is a table summarizing a modern strategy for C3-selective functionalization applicable to pyridine derivatives:

| Strategy | Key Reagents | Intermediate | Electrophile | Outcome |

| Borane-Catalyzed Functionalization | Borane (e.g., HBpin) | Dihydropyridine | Aldehydes, Ketones, Imines | C3-Alkylation |

Reactivity of the Methoxy and Methyl Groups

Beyond the pyridine core, the methoxy and methyl substituents of this compound possess their own distinct reactivity that can be exploited for further molecular diversification.

Cleavage and Modification of the Methoxy Group

The methoxy group at the C4 position can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of pharmaceutical and other biologically active compounds. The electron-deficient nature of the pyridine ring makes the attached methoxy group more susceptible to nucleophilic cleavage compared to methoxy groups on electron-rich aromatic systems like anisole. thieme-connect.comelsevierpure.comresearchgate.net

A variety of reagents can be employed for the demethylation of methoxypyridines. Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are classic reagents for ether cleavage. google.commasterorganicchemistry.comorganic-chemistry.org However, these can be harsh and lack selectivity in polyfunctional molecules.

More chemoselective methods have been developed. For instance, L-selectride has been shown to effectively demethylate methoxypyridines without affecting methoxy groups on benzene rings present in the same molecule. thieme-connect.comthieme-connect.com This selectivity is attributed to the higher reactivity of the electron-poor pyridine system. The reaction typically proceeds by nucleophilic attack of the hydride on the methyl group of the protonated or Lewis acid-activated methoxypyridine.

Selective cleavage of a methoxy group ortho to a carbonyl function on an aromatic ring can also be achieved using aluminum chloride (AlCl₃), though this is less directly applicable to the title compound without prior modification. nih.gov The cleavage of ethers on pyrimidine (B1678525) rings, which are also electron-deficient heterocycles, can be achieved using alkylpyridine hydrochlorides. google.com

The following table presents examples of reagents used for the demethylation of methoxypyridines:

| Reagent | Conditions | Selectivity | Reference |

| L-selectride | Reflux in THF | Chemoselective for methoxypyridine over anisole | thieme-connect.com |

| Boron tribromide (BBr₃) | Varies | General, less selective | google.com |

| Pyridinium chloride | High temperature | General, less selective | google.com |

Functionalization of the Methyl Group (e.g., benzylic halogenation, oxidation)

The methyl group at the C5 position of this compound is analogous to a benzylic position and can undergo a variety of functionalization reactions. The C-H bonds of this methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyridine ring. libretexts.org

Benzylic Halogenation: The methyl group can be halogenated, typically brominated, under free-radical conditions. numberanalytics.com This is often achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or exposure to UV light. libretexts.orgambeed.com This reaction proceeds via a free-radical chain mechanism, providing a direct route to introduce a reactive handle for further synthetic transformations, such as nucleophilic substitution or elimination.

Oxidation: The methyl group can be oxidized to various oxidation states, most commonly to a carboxylic acid. acs.orgbme.hu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can effect this transformation. The resulting pyridinecarboxylic acid is a valuable synthetic intermediate. Wet air oxidation, sometimes in the presence of catalysts like Fenton's reagent, is another method for the oxidation of methylpyridines. rsc.orgshu.ac.uk In some cases, oxidation with agents like argentous oxide can lead to demethylation through oxidation to a carboxylic acid followed by decarboxylation. bme.hu A process using a halogen oxidizing agent in the presence of water and actinic radiation has also been patented for the oxidation of methyl-pyridines to their corresponding carboxylic acids. google.com

The table below summarizes common transformations of the methyl group on a pyridine ring:

| Transformation | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromomethylpyridine derivative |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Pyridinecarboxylic acid derivative |

Applications in Advanced Organic Synthesis and Chemical Sciences

Building Block for Complex Organic Molecules

Substituted pyridines are fundamental components in the synthesis of complex organic structures, particularly those with pharmaceutical or material applications. nih.gov The unique arrangement of substituents in 2-Bromo-4-methoxy-5-methylpyridine offers specific advantages in multistep synthetic pathways.

The pyridine (B92270) scaffold is a core component of numerous biologically active molecules and functional materials. researchgate.netrsc.org Halogenated pyridines, such as 2-bromopyridine (B144113) derivatives, are crucial starting materials for constructing more elaborate heterocyclic systems. The bromine atom at the C-2 position can be readily displaced or involved in coupling reactions, allowing for the annulation of additional rings or the introduction of complex side chains. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille reactions, are commonly employed to form new carbon-carbon bonds, effectively using the bromopyridine as a linchpin to assemble larger, polycyclic architectures. This methodology allows for the transformation of pyridines into a variety of fused bicyclic heterocycles. acs.org While specific studies on this compound are limited, the reactivity of its isomers and related bromopyridines suggests its utility in synthesizing diverse heterocyclic structures.

Pyridine-based ligands are of paramount importance in transition metal catalysis, influencing the activity, stability, and selectivity of metal complexes. nih.govalfachemic.com The nitrogen atom in the pyridine ring acts as a Lewis base, coordinating to transition metals to form stable and catalytically active complexes. alfachemic.com Substituted bipyridines and terpyridines, which are multidentate ligands, are often synthesized from simpler bromopyridine precursors. chemistryviews.org These ligands are prized for their ability to stabilize various oxidation states of metals, which is crucial for many catalytic cycles. acs.org The synthesis of these complex ligands often involves the homocoupling of bromopyridines or their sequential reaction with other heterocyclic building blocks. The presence of methoxy (B1213986) and methyl groups, as in this compound, can fine-tune the electronic and steric properties of the resulting ligand, thereby modulating the performance of the final catalyst. nih.gov These catalysts find use in a wide array of reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming cross-couplings. alfachemic.com

Intermediates in Specialty Chemical Production

The value of this compound extends to its role as a key intermediate in the production of high-value specialty chemicals. The pyridine ring is a common motif in both agrochemicals and advanced materials. nih.govrsc.org

The pyridine heterocycle is a privileged scaffold in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. rsc.org The development of new agrochemicals often relies on the availability of versatile building blocks that can be readily modified to optimize biological activity and environmental profile. Isomers and derivatives of this compound, such as 5-Bromo-2-methoxy-4-methylpyridine, are utilized in the formulation of effective pesticides and herbicides, contributing to improved crop protection. chemimpex.com The functional groups on these molecules allow for diverse chemical transformations, enabling the creation of libraries of related compounds for biological screening. chemimpex.com The specific substitution pattern of this compound makes it a candidate for similar applications in the discovery of novel agrochemical agents.

In the realm of material science, pyridine-containing compounds are investigated for their unique electronic and optical properties. nih.gov They serve as building blocks for polymers, dyes, and organic electronic materials. For instance, an isomer, 5-Bromo-2-methoxy-4-methylpyridine, is noted for its use in creating advanced materials like polymers and coatings where its chemical properties can enhance durability and resistance. chemimpex.com Similarly, another isomer, 2-Bromo-4-methoxy-3-methylpyridine, is used to develop polymers with enhanced thermal stability and mechanical properties. Pyridine derivatives can be incorporated into larger conjugated systems used in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The reactivity of the bromo-substituent allows for polymerization or functionalization onto a polymer backbone, while the methoxy and methyl groups can influence properties such as solubility, morphology, and electronic energy levels.

Molecular Scaffolds in Chemical Biology

The pyridine ring is a bioisostere of benzene (B151609) and is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netrsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding. nih.gov

The compound this compound serves as a foundational structure that can be elaborated into more complex molecules for biological investigation. Its isomer, 5-Bromo-2-methoxy-4-methylpyridine, is recognized as an essential building block in the synthesis of various biologically active molecules, with researchers leveraging its properties to develop novel pharmaceuticals, including anti-inflammatory and antimicrobial agents. chemimpex.com That isomer is also used as an intermediate in the development of drugs targeting neurological disorders. chemimpex.com The ability to use the bromine atom for well-established coupling reactions allows for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This iterative process is fundamental to optimizing lead compounds into clinical candidates.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227574-33-5 | chemcd.comavantorsciences.com |

| Molecular Formula | C₇H₈BrNO | avantorsciences.comamericanelements.com |

| Molecular Weight | 202.05 g/mol | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| SMILES | CC1=CN=C(C=C1OC)Br | americanelements.com |

| InChI Key | XTIMBZPVIKWZPI-UHFFFAOYSA-N | americanelements.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxy-4-methylpyridine |

| 2-bromopyridine |

| bipyridine |

| terpyridine |

| 2-Bromo-4-methoxy-3-methylpyridine |

Probes for Studying Enzyme Interactions (e.g., Cytochrome P450 inhibition mechanisms)

The investigation of enzyme-ligand interactions is a cornerstone of medicinal chemistry and chemical biology, providing crucial insights into the mechanisms of drug action and metabolic pathways. Chemical probes are indispensable tools in these studies, allowing researchers to elucidate the function and inhibition of specific enzymes.

While the broader class of substituted pyridines has been explored in the context of enzyme inhibition, specific research detailing the use of this compound as a probe for studying enzyme interactions, particularly concerning Cytochrome P450 (CYP450) inhibition mechanisms, is not extensively documented in publicly available scientific literature. The CYP450 superfamily of enzymes is central to drug metabolism, and understanding their inhibition is critical for preventing adverse drug-drug interactions. nih.gov The potential for a molecule like this compound to act as a CYP450 inhibitor would be influenced by its structural and electronic properties, which dictate its ability to bind to the active site of these enzymes. However, without specific studies on this compound, any discussion of its role in CYP450 inhibition remains speculative.

Frameworks for Molecular Recognition Studies

Molecular recognition is the foundation of many biological processes and is a key principle in the design of synthetic receptors and sensors. The ability of a molecule to serve as a framework for molecular recognition studies depends on its capacity to engage in specific, non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions—with a target molecule.

Substituted pyridine derivatives are often utilized as fundamental building blocks in the construction of more complex molecules designed for molecular recognition. Their defined geometry and the presence of heteroatoms that can act as hydrogen bond acceptors make them valuable components in supramolecular chemistry.

However, specific research employing this compound as a primary framework for molecular recognition studies is not readily found in the current body of scientific literature. While its structural features—a pyridine ring, a bromo substituent, a methoxy group, and a methyl group—offer potential interaction sites, detailed investigations into its application for creating specific host-guest systems or as a model for studying protein-ligand binding are not available. The development of such applications would require dedicated synthesis and characterization of its binding properties with various guest molecules.

Computational and Theoretical Investigations of 2 Bromo 4 Methoxy 5 Methylpyridine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Computational methods are used to solve the Schrödinger equation approximately, providing detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ambeed.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a potential reaction, the HOMO of 2-Bromo-4-methoxy-5-methylpyridine would interact with the LUMO of an electrophile. Its energy level is an indicator of the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the region where the molecule is most likely to accept electrons. The LUMO would be the primary site for nucleophilic attack. Its energy is related to the molecule's electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a computational study would calculate the energies of these orbitals and visualize their spatial distribution across the pyridine (B92270) ring and its substituents. This analysis would predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative of typical data generated from a DFT calculation and is not based on published experimental results.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Mulliken and Atomic Polarizability Tensor (APT) Charge Distributions

Understanding the distribution of electron density within a molecule is key to interpreting its electrostatic interactions and reactive sites. Mulliken and Atomic Polarizability Tensor (APT) are two methods for calculating the partial atomic charges on each atom in a molecule. ambeed.com

Mulliken Population Analysis: This method partitions the total electron population among the different atoms. While widely used due to its simplicity, it is known to be highly dependent on the basis set used in the calculation.

Atomic Polarizability Tensor (APT) Charges: APT charges are derived from the derivatives of the dipole moment with respect to atomic coordinates. They are generally considered more reliable than Mulliken charges as they are less sensitive to the choice of basis set.

A computational analysis of this compound would reveal the charge distribution. It would be expected that the nitrogen atom in the pyridine ring would carry a negative charge due to its high electronegativity, making it a potential site for protonation or coordination to metal centers. Conversely, the carbon atom attached to the bromine (C2) and the nitrogen atom would likely exhibit positive charges, marking them as potential sites for nucleophilic attack.

Table 2: Hypothetical Mulliken and APT Atomic Charges for this compound This table presents a representative output from a charge distribution analysis. The values are for illustrative purposes only.

| Atom | Mulliken Charge (a.u.) | APT Charge (a.u.) |

|---|---|---|

| N1 | -0.45 | -0.55 |

| C2 | 0.20 | 0.25 |

| Br | -0.10 | -0.12 |

| C4 | 0.35 | 0.40 |

| O (methoxy) | -0.50 | -0.60 |

| C5 | -0.15 | -0.18 |

Quantum Chemical Mechanistic Studies

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of intermediates and transition states.

Reaction Pathway Elucidation and Transition State Characterization

For a given reaction involving this compound, such as a Suzuki coupling or a nucleophilic aromatic substitution, computational methods can elucidate the step-by-step mechanism. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Search: Finding the first-order saddle point that connects reactants to products. The energy of the TS determines the activation energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

Analysis of Steric and Electronic Effects on Regioselectivity

The substitution pattern on the pyridine ring (bromo, methoxy (B1213986), and methyl groups) introduces significant electronic and steric influences that dictate the regioselectivity of its reactions.

Electronic Effects: The methoxy group is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution. The bromine atom is an electron-withdrawing group, deactivating the ring but directing incoming groups. Computational analysis of the charge distribution and FMOs can quantify these effects.

Steric Effects: The methyl group and the bromine atom impose steric hindrance, which can prevent a reagent from attacking certain positions. For example, the positions adjacent to these bulky groups may be less accessible.

Quantum chemical modeling can compare the activation energies for reactions occurring at different positions on the ring, providing a quantitative prediction of the most favorable reaction site and thus the major product.

Intermolecular Interactions and Supramolecular Chemistry

The non-covalent interactions that this compound can form are crucial for understanding its physical properties (like melting and boiling points) and its behavior in the solid state (crystal packing). These interactions can include:

Hydrogen Bonding: Although the parent molecule has no classic hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, which often plays a significant role in crystal engineering.

Computational studies can model dimers and larger clusters of the molecule to calculate the strength and geometry of these intermolecular interactions, predicting how the molecules will arrange themselves in a condensed phase.

Noncovalent Interaction (NCI) Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

Noncovalent interactions (NCIs) are crucial in determining the structure and function of molecular systems, including crystal engineering and biological recognition. nih.govnih.gov NCI analysis is a computational method that allows for the visualization and characterization of weak interactions, such as halogen and hydrogen bonds, by analyzing the electron density and its derivatives. mdpi.com

Halogen Bonding: The presence of a bromine atom on the pyridine ring of this compound suggests the potential for halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction plays a significant role in the design of cocrystals and other supramolecular assemblies. figshare.com

Hydrogen Bonding: The methoxy and methyl groups, along with the nitrogen atom in the pyridine ring, provide sites for potential hydrogen bonding. In the crystal structure of the related compound 2-Bromo-5-methylpyridine, weak C—H⋯N interactions are observed, which link the molecules to form chains. iucr.org Similar interactions, along with potential C-H···O interactions involving the methoxy group, would be expected to influence the supramolecular architecture of this compound.

In a computational study of 2-Bromo-5-methylpyridine, Natural Bond Orbital (NBO) analysis revealed hyperconjugative interactions, primarily π→π* transitions, which contribute to the molecule's stability. niscpr.res.in These electronic delocalizations are fundamental to understanding the nature and strength of the noncovalent interactions the molecule can form.

Theoretical Studies of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. nih.gov Theoretical studies of crystal packing aim to predict and understand these arrangements, which are critical for material properties.

For pyridine derivatives, supramolecular assembly is often directed by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. rsc.org In the case of 2-Bromo-5-methylpyridine, crystallographic studies show that weak C—H⋯N interactions are the primary drivers of its crystal packing, forming infinite chains. iucr.org Notably, π–π interactions are not observed in this specific crystal structure. iucr.org

The introduction of a methoxy group in this compound would likely alter the crystal packing compared to its non-methoxylated counterpart. The methoxy group can act as a hydrogen bond acceptor, potentially leading to different supramolecular motifs. Studies on other methoxypyridine derivatives have shown that they can form various liquid crystalline phases, with the molecular shape and intermolecular interactions dictating the mesophase type. researchgate.netrsc.org Theoretical calculations can help elucidate the preferred packing arrangements and the resulting supramolecular architectures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). wolfram.comresearchgate.net

For a molecule like this compound, an MEP map would reveal key features:

Negative Potential: The region around the nitrogen atom of the pyridine ring is expected to exhibit a strong negative potential, indicating its role as a primary site for electrophilic attack or coordination to metal ions. The oxygen atom of the methoxy group would also show negative potential.

Positive Potential: The area around the bromine atom, particularly along the C-Br bond axis (the σ-hole), is anticipated to have a region of positive potential, making it an electrophilic center for halogen bonding interactions. The hydrogen atoms of the methyl and methoxy groups will also exhibit positive potential.

In computational studies of the related 2-Bromo-5-methylpyridine, MEP analysis is used to identify reactive sites and understand the molecule's electronic properties. niscpr.res.in The calculated MEP map helps in rationalizing the observed intermolecular interactions and predicting the molecule's behavior in chemical reactions.

| Computational Technique | Information Gained for this compound (by analogy) | Key Findings for Related Compounds (2-Bromo-5-methylpyridine) |

| NCI Analysis | Identification and characterization of noncovalent interactions like halogen and hydrogen bonds. | C—H⋯N interactions link molecules into chains. iucr.org |

| Theoretical Crystal Packing | Prediction of stable crystal structures and supramolecular assemblies. | Formation of infinite chains via weak intermolecular interactions. iucr.org |

| MEP Mapping | Visualization of charge distribution and prediction of reactive sites for electrophilic and nucleophilic attack. | Identification of electron-rich (nitrogen) and electron-poor (hydrogen, bromine) regions. niscpr.res.in |

Advanced Spectroscopic Characterization of 2 Bromo 4 Methoxy 5 Methylpyridine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Bromo-4-methoxy-5-methylpyridine, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Proton (¹H) NMR Spectroscopic Data Interpretation

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing bromine atom and the electron-donating methoxy group would have characteristic effects on the positions of the aromatic proton signals.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.8 - 7.0 | Singlet |

| H-6 | 8.0 - 8.2 | Singlet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -CH₃ | 2.2 - 2.4 | Singlet |

Note: This is a predicted spectrum. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Structural Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine (B92270) ring would be particularly informative for confirming the substitution pattern.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 142 |

| C-3 | 110 - 112 |

| C-4 | 160 - 162 |

| C-5 | 125 - 127 |

| C-6 | 148 - 150 |

| -OCH₃ | 55 - 57 |

| -CH₃ | 15 - 17 |

Note: This is a predicted spectrum. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Conformation

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would confirm the spatial proximity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental formula, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Predicted HRMS Data for this compound (C₇H₈BrNO):

| Ion | Calculated m/z ([M+H]⁺) |

| C₇H₉⁷⁹BrNO⁺ | 202.9922 |

| C₇H₉⁸¹BrNO⁺ | 204.9901 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable information for structural confirmation.

Common fragmentation pathways for this type of molecule would likely involve:

Loss of a methyl radical (•CH₃): from either the methoxy or the methyl group, leading to a significant fragment ion.

Loss of a bromine radical (•Br): a common fragmentation for bromo-aromatic compounds.

Loss of formaldehyde (B43269) (CH₂O): from the methoxy group.

Cleavage of the pyridine ring: leading to a series of smaller fragment ions.

The presence of the bromine atom would be evident in the fragmentation pattern, with many of the bromine-containing fragments appearing as doublet peaks separated by two mass units.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure and bonding within a compound by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

A specific experimental FT-IR spectrum for this compound, including peak positions, intensities, and assignments for its characteristic vibrational modes, is not publicly available in the reviewed literature. For related isomers like 5-Bromo-2-methoxy-4-methylpyridine, FT-IR data has been recorded, but this cannot be directly extrapolated to the title compound due to differences in substituent positions on the pyridine ring, which would significantly alter the vibrational frequencies.

Raman Spectroscopic Characterization

Similarly, a detailed Raman spectroscopic analysis for this compound has not been reported in the searched scientific sources. Raman spectroscopy complements FT-IR analysis by detecting vibrational modes based on changes in polarizability. Without experimental data, a discussion of the characteristic Raman shifts for this specific molecule is not possible.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

No published studies detailing the growth of single crystals or the subsequent single-crystal X-ray diffraction analysis of this compound were found. While crystallographic data is available for related compounds such as 2-Bromo-5-methylpyridine, this information does not describe the solid-state structure of the target compound which includes a methoxy group.

Crystallographic Data Refinement and Bond Length/Angle Analysis

As no single-crystal X-ray diffraction data has been collected for this compound, there is no crystallographic data to refine. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles is currently unavailable.

Future Research Directions and Emerging Paradigms in Substituted Pyridine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pyridine (B92270) derivatives, aiming to reduce environmental impact and improve efficiency. nih.gov Traditional methods for synthesizing substituted pyridines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will focus on developing more sustainable alternatives.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. researchgate.net The application of MCRs for the synthesis of polysubstituted pyridines is a promising avenue for improving efficiency. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives and holds potential for the efficient production of compounds like 2-Bromo-4-methoxy-5-methylpyridine. researchgate.net

Solvent-Free and Green Solvents: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids can drastically reduce the environmental footprint of pyridine synthesis. nih.govnih.gov Pyridine and its derivatives themselves can sometimes act as green solvents due to their ability to dissolve a wide range of substances and their relatively high boiling points. nih.gov

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic metals like iron is a key goal for sustainable chemistry. nih.gov Iron-catalyzed cyclization reactions have already shown promise for the green synthesis of substituted pyridines. nih.gov

A comparative look at traditional versus emerging sustainable synthetic approaches is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Energy Input | Often requires high temperatures and long reaction times | Microwave-assisted, lower temperatures |

| Waste Generation | High | Low |

| Atom Economy | Often low | High (e.g., in MCRs) |

Exploration of Novel Reaction Catalysis and Methodologies

The discovery of novel catalytic systems and reaction methodologies is paramount for accessing new and diverse substituted pyridine structures with high selectivity and efficiency.

Emerging trends in this area include:

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under mild conditions. nih.gov Photoredox catalysis has been successfully employed for the functionalization of pyridines and pyridine N-oxides, opening up new avenues for C-H functionalization and the introduction of various substituents. nih.govresearchgate.netresearchgate.net

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. acs.org Significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines, allowing for the selective introduction of alkyl, aryl, and other groups. researchgate.netacs.org Iron-catalyzed C-H activation is a particularly promising green approach. acs.orgresearchgate.net

Multicomponent Reactions using Nanocatalysts: The use of nanocatalysts in multicomponent reactions can enhance reaction rates and selectivity, providing efficient access to polysubstituted pyridines. rsc.org

Heterocyclic Phosphonium (B103445) Salts: The conversion of pyridines into phosphonium salts activates them for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at positions that are otherwise difficult to functionalize. nih.gov

A summary of novel reaction methodologies and their potential applications is provided in the table below:

| Methodology | Description | Potential Application for this compound |

| Photoredox Catalysis | Uses light to generate radical intermediates for bond formation. nih.gov | Late-stage functionalization of the pyridine ring. |

| C-H Activation | Directly converts C-H bonds to C-C or C-heteroatom bonds. acs.org | Introduction of additional substituents without pre-functionalization. |

| Nanocatalyzed MCRs | Employs nanoparticles to catalyze multicomponent reactions. rsc.org | Efficient one-pot synthesis of highly substituted pyridine cores. |

| Phosphonium Salt Chemistry | Activates the pyridine ring for nucleophilic substitution. nih.gov | Introduction of diverse functional groups at specific positions. |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. researchgate.net

Key applications in pyridine chemistry include:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule, such as a complex pyridine derivative, and propose a viable synthetic pathway by working backward from the product. nih.govnih.gov Deep learning models, including those based on transformer architectures, have shown significant success in predicting retrosynthetic steps. acs.orgnih.gov

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. nih.govresearchgate.net This can help chemists to avoid failed experiments and to identify the most promising reaction conditions.

Reaction Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. nih.gov This can be achieved with a surprisingly small number of experiments through active learning. nih.gov

De Novo Design: AI can be used to design novel pyridine derivatives with desired properties by learning from existing chemical data. researchgate.net

The impact of AI and machine learning on the synthesis of substituted pyridines can be summarized as follows:

| AI/ML Application | Description | Benefit for Pyridine Synthesis |

| Retrosynthesis | Predicts synthetic routes for a target molecule. nih.govnih.gov | Accelerates the design of synthetic pathways for complex pyridines. |

| Reaction Prediction | Predicts the products of a chemical reaction. nih.govresearchgate.net | Reduces the number of trial-and-error experiments. |

| Condition Optimization | Identifies optimal reaction parameters. nih.gov | Improves reaction yields and reduces waste. |

| De Novo Design | Generates novel molecules with desired properties. researchgate.net | Facilitates the discovery of new functional pyridine derivatives. |

Expansion into Underexplored Chemical Space for Functional Molecule Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, but there remains a vast, unexplored chemical space of substituted pyridines with potentially novel functions. nih.govnih.gov

Future research will focus on:

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse libraries of pyridine derivatives that can be screened for a wide range of biological activities or material properties. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets or for specific physical properties. nih.govthermofisher.com This is a crucial tool for identifying new functional molecules from diverse pyridine libraries. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The pyridine ring can be used as a bioisostere for other aromatic or heterocyclic systems to explore new chemical space and to optimize the properties of existing drug candidates. nih.gov

Functionalization of Complex Molecules: Developing methods for the late-stage functionalization of complex molecules containing a pyridine core will enable the rapid generation of analogues with improved properties. nih.gov

The exploration of new chemical space for pyridine derivatives holds immense potential for the discovery of:

Novel Therapeutics: New pyridine-based drugs with improved efficacy and reduced side effects for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govacs.orgnih.gov

Advanced Materials: Pyridine derivatives with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. rsc.org

Innovative Agrochemicals: New pesticides and herbicides with improved efficacy and better environmental profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-methoxy-5-methylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Key synthesis methods include halogenation of pre-functionalized pyridine precursors and cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, bromination of 4-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous dichloromethane can yield the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Continuous flow reactors have been shown to enhance reproducibility and scalability by maintaining precise temperature and mixing control .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the methyl group (-CH₃) resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons adjacent to bromine exhibit deshielding (δ 7.5–8.5 ppm).

- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M]⁺) at m/z 216 (C₇H₈BrNO) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Cross-validation with X-ray crystallography (if available) resolves ambiguities .

Q. What are the key considerations for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy group. Use amber vials to minimize light-induced degradation. Avoid prolonged exposure to moisture; silica gel desiccants are recommended. Safety protocols include using fume hoods for synthesis and PPE (gloves, goggles) due to potential lachrymatory effects of brominated compounds .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methoxy, methyl groups) on the pyridine ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki couplings; its position (C2) directs coupling to C5 or C6 positions.

- Methoxy Group : Electron-donating effect activates the ring for electrophilic substitution but may sterically hinder coupling at adjacent positions.

- Methyl Group : Enhances regioselectivity by blocking undesired reaction sites. Computational studies (DFT) predict charge distribution and transition states to guide catalyst selection (e.g., Pd-based systems) .

Q. What strategies can resolve contradictions in biological activity data reported for this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay).

- Metabolic Stability Tests : Evaluate compound stability in plasma to rule out degradation artifacts.

- Structural Analog Comparison : Compare activity of derivatives (e.g., chloro/fluoro substitutions) to isolate substituent effects. Contradictions may arise from variations in membrane permeability or off-target interactions .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT : Models electronic properties (HOMO/LUMO energies) to predict reactivity and binding affinity.

- Molecular Docking : Simulates ligand-protein interactions (e.g., CYP1B1 enzyme) using software like AutoDock Vina. Focus on hydrogen bonding with methoxy oxygen and halogen bonding with bromine.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories). Validate with experimental IC₅₀ values .

Q. How can continuous flow reactors enhance the scalability and reproducibility of this compound synthesis compared to batch processes?

- Methodological Answer : Flow reactors enable precise control of residence time, temperature, and mixing, reducing side reactions (e.g., debromination). For example, bromination in a microreactor at 10°C achieves 90% yield vs. 75% in batch. Scale-up requires optimizing flow rates (0.1–5 mL/min) and catalyst immobilization (e.g., Pd on monolithic supports) .

Q. What are the current challenges in elucidating the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : Methoxy and methyl groups may block access to target binding pockets.

- Metabolic Liability : Methoxy groups are prone to demethylation in vivo, requiring prodrug strategies.

- Halogen Bonding : Bromine's role in target selectivity (e.g., kinase vs. GPCR targets) remains understudied.

Advanced SAR studies combine X-ray co-crystallography, mutagenesis, and fragment-based screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.